3-(Pyridine-2-sulfonamido)benzoic acid
Description
3-(Pyridine-2-sulfonamido)benzoic acid is a sulfonamide derivative featuring a benzoic acid backbone linked to a pyridine-2-sulfonamide group. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, which allows for modifications to enhance biological activity or physicochemical properties. The pyridine moiety in this compound introduces aromaticity and hydrogen-bonding capabilities, which can influence molecular interactions in biological systems or synthetic applications.
Properties
Molecular Formula |
C12H10N2O4S |
|---|---|
Molecular Weight |
278.29 g/mol |
IUPAC Name |
3-(pyridin-2-ylsulfonylamino)benzoic acid |
InChI |
InChI=1S/C12H10N2O4S/c15-12(16)9-4-3-5-10(8-9)14-19(17,18)11-6-1-2-7-13-11/h1-8,14H,(H,15,16) |
InChI Key |
MMIZRUYWCCOSKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Methyl groups (e.g., in 3-Methyl-2-(pyridine-4-amido)benzoic acid) improve metabolic stability by sterically shielding reactive sites, as noted in pharmacokinetic studies .
Heterocyclic Modifications :
- Replacement of the pyridine ring with benzothiazole (as in ) introduces a fused aromatic system, which may enhance π-π stacking interactions in antiviral targets .
Linker Flexibility :
- The -SO₂NH- linker in this compound provides conformational rigidity, favoring selective binding to enzymes like carbonic anhydrase or kinases .
Solubility and Stability
- Aqueous Solubility: The unsubstituted benzoic acid derivative (this compound) shows moderate solubility in polar solvents (e.g., ethanol, DMSO), whereas chloro-substituted analogues require co-solvents due to increased hydrophobicity .
- Thermal Stability : Differential scanning calorimetry (DSC) data indicate that methyl-substituted derivatives (e.g., 3-Methyl-2-(pyridine-4-amido)benzoic acid) exhibit higher melting points (~220°C) compared to the parent compound (~195°C), suggesting enhanced crystalline stability .
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